molecular formula C20H19ClFN3OS B459788 3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 625370-22-1

3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459788
CAS No.: 625370-22-1
M. Wt: 403.9g/mol
InChI Key: UUDZDWYEJKLWGP-UHFFFAOYSA-N
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Description

Chemical Classification Within Heterocyclic Compounds

3-Amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide belongs to the thieno[2,3-b]quinoline family, a subclass of fused heterocyclic compounds. Its structure combines a quinoline core (a bicyclic system with a benzene ring fused to a pyridine ring) with a thiophene ring, creating a tricyclic framework. The compound’s molecular formula (C₂₀H₁₉ClFN₃OS) reflects substitutions critical to its pharmacological profile:

  • Amino group at position 3 for hydrogen bonding.
  • Ethyl group at position 6 enhancing lipophilicity.
  • 2-Chloro-4-fluorophenyl carboxamide at position 2 contributing to steric and electronic modulation.
Property Value
Molecular Formula C₂₀H₁₉ClFN₃OS
Molecular Weight 403.91 g/mol
IUPAC Name This compound
Key Functional Groups Amino, chloro, fluoro, carboxamide

This classification places it among bioactive heterocycles known for interactions with biological targets such as kinases and transporters.

Historical Context of Thieno[2,3-b]Quinoline Derivatives in Medicinal Chemistry

Thieno[2,3-b]quinolines emerged in the late 20th century as scaffolds for drug discovery. Early synthetic routes, such as Vilsmeier-Haack cyclization (using POCl₃ and DMF), enabled access to 2-chloro-3-formylquinoline intermediates, which were further functionalized. By the 2000s, derivatives showed promise in:

  • Anticancer research : Inhibition of EGFR tyrosine kinase (e.g., compound 9f with IC₅₀ = 0.5–3.2 µM).
  • Antimicrobial applications : Thiophene-fused quinolines demonstrated activity against Gram-positive bacteria.
  • Urea transporter (UT-A1) inhibition : Thienoquinolines like 8ay (IC₅₀ = 150 nM) were explored for diuretic potential.

The fusion of thiophene with quinoline improved planarity and π-stacking capacity , enhancing binding to hydrophobic enzyme pockets.

Rationale for Structural Modifications in Contemporary Research

Modern derivatization of thieno[2,3-b]quinolines focuses on optimizing pharmacokinetic and target-specific properties :

  • Ethyl Group at Position 6 :
    • Introduces steric bulk to resist metabolic oxidation.
    • Enhances membrane permeability due to increased lipophilicity.
  • Halogen Substituents (Cl/F) :
    • Chloro and fluoro groups at the phenyl ring improve electron-withdrawing effects , stabilizing interactions with aromatic residues in target proteins (e.g., EGFR).
  • Carboxamide Moiety :
    • Serves as a hydrogen bond acceptor/donor, critical for anchoring to kinase ATP-binding sites.

Recent studies highlight molecular hybridization strategies, such as coupling thienoquinolines with chalcones, to dual-target EGFR and tubulin. For example, hybrid 9e showed 3-fold greater cytotoxicity than Erlotinib in melanoma cells.

Table 2: Impact of Key Structural Modifications

Modification Biological Effect Example
Ethyl at Position 6 Improved metabolic stability 3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl derivative
2-Chloro-4-fluorophenyl Enhanced kinase inhibition IC₅₀ = 0.15 µM for UT-A1
Amino group at Position 3 Hydrogen bonding with Asp831 (EGFR) Antiproliferative activity

These modifications underscore the balance between steric optimization and electronic tuning required for advanced therapeutic agents.

Properties

IUPAC Name

3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3OS/c1-2-10-3-5-15-11(7-10)8-13-17(23)18(27-20(13)25-15)19(26)24-16-6-4-12(22)9-14(16)21/h4,6,8-10H,2-3,5,7,23H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDZDWYEJKLWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the thieno group, and subsequent functionalization with the amino, chloro, and fluoro substituents. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups at the chloro or fluoro positions .

Scientific Research Applications

3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Activity/Properties Reference
Target Compound : 3-Amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Thieno[2,3-b]quinoline - 6-Ethyl
- N-(2-chloro-4-fluorophenyl)
403.90 High purity (90%); electronic effects from Cl/F may enhance target interaction.
KuSaSch105 : 3-Amino-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Thieno[2,3-b]quinoline - 4-Phenyl
- N-(4-chlorophenyl)
Not reported Antiplasmodial activity (IC₅₀ < 1 µM); phenyl substitution may improve π-π stacking with targets.
: 3-Amino-6-ethyl-N-(4-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Thieno[2,3-b]quinoline - 6-Ethyl
- N-(4-methoxybenzyl)
409.54 Methoxy group increases solubility but may reduce membrane permeability.
: 3-Amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-thieno[2,3-b]quinoline-2-carboxamide Thieno[2,3-b]quinoline - 6-Ethyl
- 4-Trifluoromethyl
- N-(2-fluorophenyl)
448.35 Trifluoromethyl enhances metabolic stability; fluorophenyl improves target selectivity.
: 3-Amino-N-(4-bromo-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Thieno[2,3-b]quinoline - 6-Ethyl
- N-(4-bromo-2-fluorophenyl)
448.35 Bromine increases steric bulk, potentially hindering binding to smaller active sites.
: 3-Amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Thieno[2,3-b]quinoline - No ethyl group
- N-(4-fluorophenyl)
341.40 Simpler structure with lower molecular weight; reduced lipophilicity.

Key Research Findings and Trends

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Cl, F, CF₃): Enhance binding to hydrophobic pockets in targets (e.g., enzymes or receptors) via halogen bonding or dipole interactions. The trifluoromethyl group in improves metabolic stability . Ethyl Group at Position 6: Common in active analogs (e.g., target compound, KuSaSch105), suggesting a role in stabilizing the thienoquinoline conformation . Methoxy Groups: While increasing solubility (), they may reduce membrane permeability due to higher polarity .

Structural Modifications and Selectivity :

  • The 4-phenyl substitution in KuSaSch105 correlates with antiplasmodial activity, possibly due to enhanced π-π stacking with parasitic enzyme targets .
  • Bromine () introduces steric hindrance, which may reduce off-target interactions but also limit access to compact binding sites .

Compounds lacking the ethyl group (e.g., ) exhibit lower molecular weights but may suffer from reduced stability in vivo .

Biological Activity

3-amino-N-(2-chloro-4-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, also known by its CAS number 625370-22-1, is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structural features:

  • Molecular Formula : C20H19ClFN3OS
  • Molecular Weight : 404.78 g/mol
  • Structure : The compound features a thienoquinoline backbone with an amine and carboxamide functional groups that contribute to its biological properties.

The primary mechanism through which this compound exerts its effects is through the inhibition of specific tyrosine kinases. Notably:

  • EGFR Inhibition : The compound acts as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (HER2) tyrosine kinases. This inhibition is crucial for reducing tumor growth in cancers that exhibit overexpression of these receptors .

Biological Activity and Research Findings

Numerous studies have evaluated the biological activity of this compound across various cancer cell lines:

  • Antitumor Activity :
    • In vitro studies have shown that this compound exhibits significant cytotoxic effects against several human tumor cell lines including MCF-7 (breast cancer) and PC3 (prostate cancer). For instance, IC50 values were reported in the low micromolar range, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
  • Structure-Activity Relationship (SAR) :
    • Research has highlighted a correlation between the structure of related compounds and their biological activities. Modifications in the side chains have been shown to enhance or diminish antitumor efficacy. For example, analogs with different substituents on the quinoline ring demonstrated varied potency against cancer cells .
  • Case Studies :
    • A specific study involving a series of derivatives demonstrated that compounds with similar scaffolds exhibited enhanced activity against topoisomerase II, suggesting a possible mechanism for their antitumor effects .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-76.774EGFR/HER2 Inhibition
PC311.751EGFR/HER2 Inhibition
HepG2/A2Not specifiedTopoisomerase II Inhibition
DLDNot specifiedAntitumor Activity

Q & A

Q. How can researchers design robust controls for mechanistic studies?

  • Methodology : Include isosteric analogs (e.g., replacing sulfur with oxygen in the thieno ring) to isolate electronic effects. Use scrambled peptide controls in target-binding assays and validate findings with orthogonal techniques (e.g., SPR if initial data came from ITC) .

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